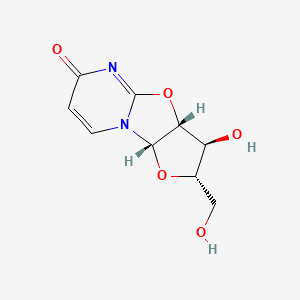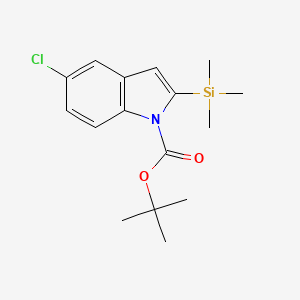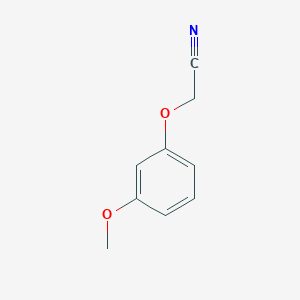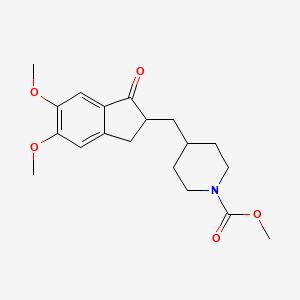
2-(2,5-Dimethoxyphenylamino)ethanol
Descripción general
Descripción
“2-(2,5-Dimethoxyphenylamino)ethanol” is a chemical compound with the molecular formula C10H15NO312. It belongs to the class of phenethylamines, which includes psychoactive substances like mescaline and MDMA3. However, it is a non-psychoactive compound and is not known to have any recreational use3. Instead, it is primarily used as a research chemical due to its unique properties that make it a promising candidate for various scientific applications3.
Synthesis Analysis
The synthesis of “2-(2,5-Dimethoxyphenylamino)ethanol” can be achieved using a variety of methods, including reductive amination and electrophilic substitution1. The final product is typically purified using recrystallization or column chromatography1.
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethoxyphenylamino)ethanol” is characterized by the presence of a phenyl ring substituted with two methoxy groups and an aminoethanol group1. The InChI string representation of the molecule is InChI=1S/C10H15NO3/c1-13-8-3-4-10(14-2)9(7-8)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H31.
Chemical Reactions Analysis
As a phenethylamine derivative, “2-(2,5-Dimethoxyphenylamino)ethanol” may undergo reactions typical of this class of compounds. However, specific chemical reactions involving this compound have not been reported in the literature14.
Physical And Chemical Properties Analysis
“2-(2,5-Dimethoxyphenylamino)ethanol” is a white, crystalline powder3. It has a molecular weight of 197.23 g/mol12. It is soluble in a wide range of solvents including water, ethanol, and ether3. The compound is relatively stable under normal conditions and is not known to be highly reactive3.
Aplicaciones Científicas De Investigación
Kinetics Study of Lignin Model Compounds Oxidation
A study focused on the kinetics of oxidation of lignin model compounds by chlorine dioxide investigated the reaction products and proposed a possible reaction mechanism. This research could be indirectly related to the study of similar compounds like 2-(2,5-Dimethoxyphenylamino)ethanol in understanding their reactivity and potential applications in environmental pollution control and the bleaching of pulp without elemental chlorine (Nie et al., 2014).
Metabolic Pathways of Psychoactive Substances
Research on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug, identified various metabolites formed in the presence of human and animal hepatocytes. Such studies are crucial for understanding the biotransformation of synthetic compounds and could provide insights into how similar structures, including 2-(2,5-Dimethoxyphenylamino)ethanol, are metabolized in biological systems (Carmo et al., 2005).
Synthesis and Activity of Organic Compounds
A publication on the synthesis and antimicrobial and anti-proliferative activities of 1,3,4-Oxadiazole N-Mannich Bases indicates the potential pharmaceutical applications of compounds with dimethoxyphenyl groups. These findings may suggest areas of research for 2-(2,5-Dimethoxyphenylamino)ethanol in developing new therapeutic agents (Al-Wahaibi et al., 2021).
Study of Dimethoxyethane/Ethanol Solutions
Research into the properties of 1,2-dimethoxyethane in ethanol solutions sheds light on the molecular-level structure and interactions between molecules, which could be relevant to understanding the solvent effects and reactivity of similar compounds like 2-(2,5-Dimethoxyphenylamino)ethanol (Aparicio et al., 2011).
Ethanol Production and Catalysis
A study on the direct synthesis of ethanol from dimethyl ether and syngas explores catalytic processes that could be relevant to the conversion of compounds with ethanol groups or the production of ethanol-based products, offering insights into sustainable chemical synthesis methods (Li et al., 2010).
Safety And Hazards
The safety and hazards associated with “2-(2,5-Dimethoxyphenylamino)ethanol” are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it46.
Direcciones Futuras
The unique properties of “2-(2,5-Dimethoxyphenylamino)ethanol” make it a promising candidate for various scientific applications3. Future research could investigate its effects on other dopamine and serotonin receptor subtypes to better understand its pharmacological properties3.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult appropriate safety data sheets and other resources when handling chemical compounds.
Propiedades
IUPAC Name |
2-(2,5-dimethoxyanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-4-10(14-2)9(7-8)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVDGJWIQNKTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443384 | |
| Record name | 2-(2,5-Dimethoxyanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenylamino)ethanol | |
CAS RN |
28226-20-2 | |
| Record name | 2-(2,5-Dimethoxyanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28226-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B1609747.png)
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)


![Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate](/img/structure/B1609751.png)


